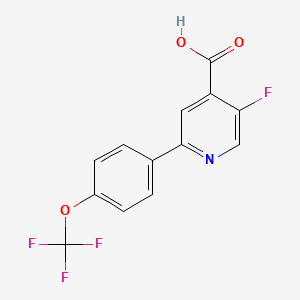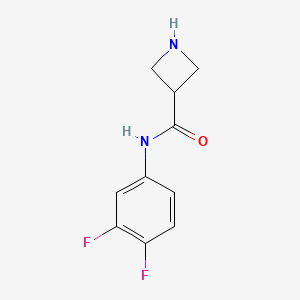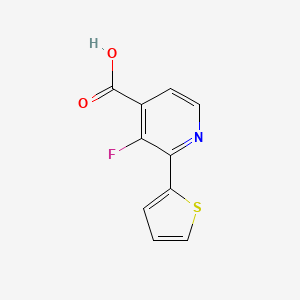
Indium methyl(trimethyl)acetyl-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium methyl(trimethyl)acetyl-acetate is an organometallic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of indium, a metal known for its use in electronics and other high-tech applications. The compound’s structure includes a methyl group, a trimethyl group, and an acetyl-acetate moiety, making it a versatile reagent in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of indium methyl(trimethyl)acetyl-acetate typically involves the reaction of metallic indium with ethyl acetate in the presence of N,N-dimethylacetamide. This reaction yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Indium methyl(trimethyl)acetyl-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-acetate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like alkoxides or amines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Indium methyl(trimethyl)acetyl-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug delivery systems and as a precursor for radiopharmaceuticals.
Wirkmechanismus
The mechanism by which indium methyl(trimethyl)acetyl-acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The acetyl-acetate moiety can act as a ligand, coordinating with metal centers in catalytic processes. The methyl and trimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Trimethylindium: Another indium-containing compound used in the semiconductor industry.
Indium(III) acetate: A simpler indium compound with applications in organic synthesis.
Indium isopropoxide: Used as a precursor in the preparation of indium oxide thin films.
Uniqueness: Indium methyl(trimethyl)acetyl-acetate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility.
Eigenschaften
Molekularformel |
C24H39InO9 |
|---|---|
Molekulargewicht |
586.4 g/mol |
IUPAC-Name |
methyl (E)-3-bis[[(E)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/3C8H14O3.In/c3*1-8(2,3)6(9)5-7(10)11-4;/h3*5,9H,1-4H3;/q;;;+3/p-3/b3*6-5+; |
InChI-Schlüssel |
WNFKDZRBEQYRRC-VWNCFGDFSA-K |
Isomerische SMILES |
CC(/C(=C\C(=O)OC)/O[In](O/C(=C/C(=O)OC)/C(C)(C)C)O/C(=C/C(=O)OC)/C(C)(C)C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)OC)O[In](OC(=CC(=O)OC)C(C)(C)C)OC(=CC(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)




![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)



